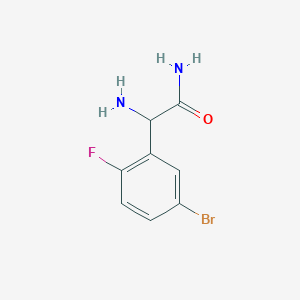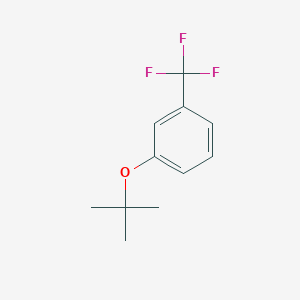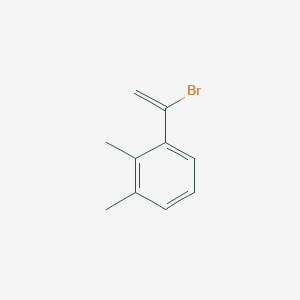
1-(1-Bromovinyl)-2,3-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Bromovinyl)-2,3-dimethylbenzene is an organic compound characterized by the presence of a bromovinyl group attached to a dimethyl-substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-2,3-dimethylbenzene can be synthesized through several methods. One common approach involves the bromination of vinyltrimethylsilane followed by dehydrohalogenation in the presence of an amine base . Another method includes the coupling of 1-arylvinyl halides with Grignard reagents using iron/copper co-catalysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Bromovinyl)-2,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in the presence of palladium complexes.
Cycloaddition Reactions: It can act as a dienophile in [4+2] cycloaddition reactions.
Lithium-Halogen Exchange: It participates in lithium-halogen exchange reactions with alkyllithium.
Common Reagents and Conditions:
Palladium Complexes: Used in substitution reactions.
Alkyllithium: Used in lithium-halogen exchange reactions.
Cycloaddition Reagents: Used in cycloaddition reactions.
Major Products Formed:
Substituted Benzene Derivatives: Formed through substitution reactions.
Cycloaddition Products: Formed through cycloaddition reactions.
Applications De Recherche Scientifique
1-(1-Bromovinyl)-2,3-dimethylbenzene has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Material Science: Employed in the development of new materials with specific properties.
Pharmaceutical Research: Investigated for its potential use in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(1-Bromovinyl)-2,3-dimethylbenzene involves its reactivity towards various nucleophiles and electrophiles. The bromovinyl group can undergo substitution and addition reactions, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
1-(1-Bromovinyl)benzene: Similar structure but lacks the dimethyl substitution on the benzene ring.
2-(1-Bromovinyl)pyridine: Contains a pyridine ring instead of a benzene ring.
Uniqueness: 1-(1-Bromovinyl)-2,3-dimethylbenzene is unique due to the presence of both the bromovinyl group and the dimethyl-substituted benzene ring, which confer distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H11Br |
|---|---|
Poids moléculaire |
211.10 g/mol |
Nom IUPAC |
1-(1-bromoethenyl)-2,3-dimethylbenzene |
InChI |
InChI=1S/C10H11Br/c1-7-5-4-6-10(8(7)2)9(3)11/h4-6H,3H2,1-2H3 |
Clé InChI |
QMORLRGZOHAUQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


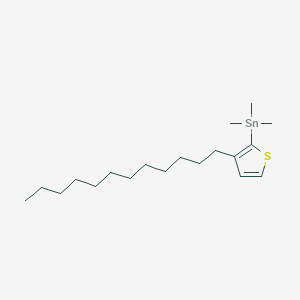
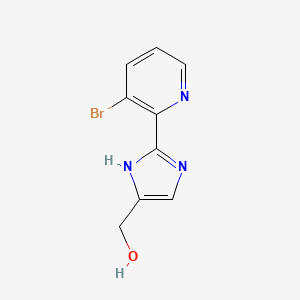
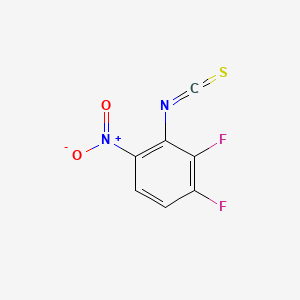
![Methyl 2-aminothiazolo[4,5-b]pyridine-5-carboxylate](/img/structure/B13698417.png)
![(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate](/img/structure/B13698425.png)
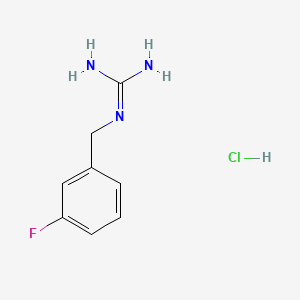
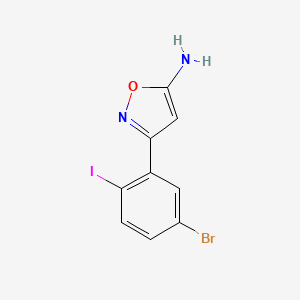
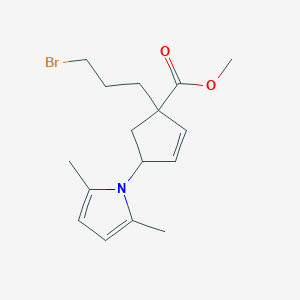
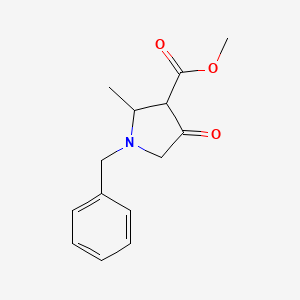
![4-[4-(2-Fluoroethyl)-1-piperazinyl]-2-methoxyaniline](/img/structure/B13698457.png)
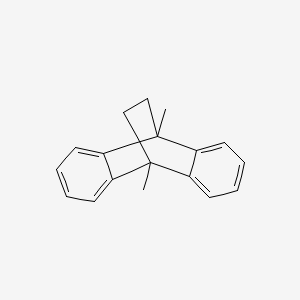
![8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698472.png)
